molecular formula C12H10ClFN2O3 B7879412 Ethyl 5-(2-chloro-6-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate

Ethyl 5-(2-chloro-6-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B7879412
M. Wt: 284.67 g/mol
InChI Key: HVZMKJDXSDFFJA-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloro-6-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of Ethyl 5-(2-chloro-6-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of 2-chloro-6-fluorobenzyl bromide with ethyl 1,3,4-oxadiazole-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl 5-(2-chloro-6-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Materials Science: Oxadiazole derivatives are used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

    Biological Research: The compound is used as a tool in biochemical studies to investigate the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chloro-6-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 5-(2-chloro-6-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives, such as:

    Ethyl 5-(2-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate: Similar structure but lacks the fluorine atom, which may affect its biological activity.

    Ethyl 5-(2-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate: Similar structure but lacks the chlorine atom, which may influence its reactivity and applications.

    Ethyl 5-(2-bromobenzyl)-1,3,4-oxadiazole-2-carboxylate: Contains a bromine atom instead of chlorine, which can alter its chemical properties and biological effects.

The unique combination of chlorine and fluorine atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O3/c1-2-18-12(17)11-16-15-10(19-11)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZMKJDXSDFFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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